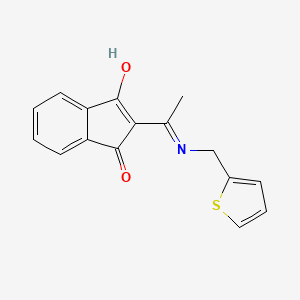

2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

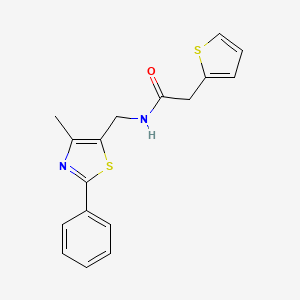

“2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione” is a chemical compound with the molecular formula C16H13NO2S and a molecular weight of 283.34 . It is used in scientific research and development.

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile can be synthesized by a Knoevenagel reaction of malononitrile on 4 in ethanol using sodium acetate or piperidine as the bases .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to an indane-1,3-dione structure via a methylene bridge .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved sources, indane-1,3-dione, a related compound, is known to be a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 459.6±45.0 °C, and its predicted density is 1.333±0.06 g/cm3 . The predicted pKa value is 1.40±0.20 .Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds derived from 2-(((2-Thienylmethyl)amino)ethylidene)indane-1,3-dione have been studied for their potential in antimicrobial and antifungal applications. A study synthesized novel heterocyclic systems based on 2‐(arylidene)‐indan‐1, 3‐diones and reported some promising activities in this domain (Pandey K. Sarvesh & K. Nizamuddin, 2008). Similarly, another research synthesized and characterized substituted thiophenyl derivatives of Indane-1, 3-Dione, investigating their antimicrobial properties and finding moderate activities in some compounds (D. Giles, M. Prakash, & K. V. Ramseshu, 2007).

Antialgal and Biological Effects

Indane-1,3-dione derivatives also show potential in antialgal applications. A study focused on the synthesis, spectral properties, and antialgal properties of new substituted 2-(5-aryl-2-thenylidene- or 2- furfurylidene)-5,6-dihydro-4,7-dithiaindane-1,3-diones, emphasizing their interesting properties from a theoretical perspective as well (R. Čižmáriková, K. Kráľová, & P. Hrnčiar, 2000). Another study reiterated the biological significance of these compounds, showcasing their potential in a range of biological activities including anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities (D. Giles, M. Prakash, & K. V. Ramseshu, 2008).

Structural and Chemical Analysis

Research into the structure and chemical behavior of these compounds has been a point of focus as well. For example, a study analyzed the product of a condensation reaction involving 2-acetylindan-1,3-dione, providing insights into the energetic and geometric optimizations of the compound's isomers and tautomers (V. Enchev, G. Ivanova, G. Pavlović, M. Rogojerov, A. Ahmedova, & M. Mitewa, 2003).

Synthesis and Reactivity

Several studies have delved into the synthetic pathways and reactivity of indane-1,3-dione derivatives. One such study presented methodologies for synthesizing cyclic alpha-amino acid derivatives under solid-liquid phase-transfer catalysis conditions, providing a pathway to prepare electron-deficient as well as electron-rich and halogen-substituted indan-based alpha-amino acids (S. Kotha & E. Brahmachary, 2000). Another research highlighted the structure of 2-ethyl-2-nitroindan-1,3-dione, offering insights into the non-planar nature of the indan-1,3-dione system and its structural dimensions (J. G. Garcia, J. Enas, Edcon Chang, & F. Fronczek, 1993).

Properties

IUPAC Name |

3-hydroxy-2-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-10(17-9-11-5-4-8-20-11)14-15(18)12-6-2-3-7-13(12)16(14)19/h2-8,18H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITJSLIKKSSBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CS1)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2587220.png)

![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587221.png)

![3-[(Benzyloxy)methyl]aniline](/img/structure/B2587223.png)

![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2587227.png)

![N-(2,4-difluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2587231.png)

![7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2587240.png)

![4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2587242.png)

![(2R,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B2587243.png)